Bis-TCO-PEG2

Description

Overview of Bioorthogonal Ligation Strategies

Bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi in 2003, enables the study of biomolecules in real-time within living systems without causing cellular toxicity. wikipedia.org The core principle involves introducing a bioorthogonal functional group (chemical reporter) into a cellular substrate, followed by reaction with a probe containing a complementary functional group. wikipedia.org This two-step strategy allows for selective labeling and manipulation of biomolecules in their native environments. wikipedia.orgmdpi.com

Several chemical ligation strategies meet the criteria of bioorthogonality. These include the 1,3-dipolar cycloaddition between azides and cyclooctynes (copper-free click chemistry), oxime/hydrazone formation, the isocyanide-based click reaction, and the tetrazine ligation. wikipedia.org These reactions are designed to be selective, biologically inert, chemically inert, and rapid enough to achieve covalent ligation before probe metabolism or clearance. wikipedia.org

Significance of TCO-Functionalized Polyethylene Glycol in Chemical Biology Research

TCO-functionalized PEG derivatives have revolutionized bioconjugation by providing versatile and highly specific methods for attaching molecules to biomolecules. adcreviews.com The incorporation of PEG spacers in TCO-containing compounds offers several advantages. PEGylation improves solubility in aqueous buffers, reduces aggregation, and enhances the stability of conjugated molecules. axispharm.cominterchim.fr The flexible PEG linker also minimizes steric hindrance, facilitating efficient ligation with complementary reactive groups. interchim.fr

TCO-PEG linkers enable fast and efficient bioorthogonal reactions crucial for applications such as bioconjugation, molecular imaging, and cell diagnostics. axispharm.com The ability to tailor bioconjugation strategies through a range of TCO-functionalized PEG derivatives with various functional groups and chemistries is highly significant in chemical biology research. adcreviews.com

Historical Context and Advancements in TCO-Tetrazine Click Chemistry

The tetrazine ligation, an inverse electron-demand Diels-Alder reaction between an electron-deficient tetrazine and a strained alkene like trans-cyclooctene (B1233481) (TCO), has emerged as a powerful bioorthogonal reaction. wikipedia.orgpcbiochemres.comnih.govresearchgate.net First reported in 2008, this reaction is notable for its extremely fast kinetics and selectivity, making it highly suitable for applications in complex biological environments. researchgate.netconju-probe.comconju-probe.com The reaction proceeds rapidly, typically within minutes to a few hours, even at low concentrations. interchim.frconju-probe.comiris-biotech.de

Compared to earlier bioorthogonal strategies like the Staudinger ligation or strain-promoted alkyne-azide cycloaddition (SPAAC), the TCO-tetrazine ligation offers significantly faster reaction rates, which is critical for labeling processes occurring on biological timescales. interchim.frnih.govrsc.org This rapid reactivity, coupled with the bioorthogonality of the reaction partners, has driven its widespread adoption in various fields, including fluorescent imaging, drug delivery, and nuclear imaging. nih.govconju-probe.comconju-probe.com Advancements in synthesizing novel tetrazines and dienophiles, including TCO derivatives, have further propelled the application of this chemistry. nih.gov

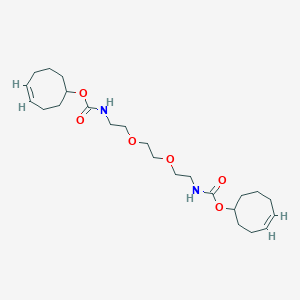

The Compound Bis-TCO-PEG2

This compound is a specific TCO-PEG derivative featuring two trans-cyclooctene moieties connected by a PEG2 spacer. axispharm.comnih.gov This difunctional nature allows for the simultaneous conjugation of two tetrazine-containing molecules or attachment to surfaces modified with tetrazines, facilitating the construction of more complex molecular assemblies or enabling crosslinking applications. The PEG2 spacer, consisting of two ethylene (B1197577) glycol units, contributes to the compound's hydrophilicity, enhancing its solubility in aqueous media, a crucial property for biological applications. interchim.frbroadpharm.com

Research findings highlight the utility of bis-functionalized TCO or tetrazine linkers in creating polymeric materials and bioconjugates. For instance, studies have employed hydrophilic bis-tetrazine monomers with PEG spacers and a bis-TCO monomer for interfacial copolymerization, demonstrating the ability to synthesize high molecular weight polymers and incorporate functional peptides. rsc.orgrsc.org While specific detailed research findings solely focused on this compound are less extensively documented in the provided snippets compared to general TCO-PEG applications, its structure suggests its primary application lies in creating bivalent conjugates or crosslinked structures via the highly efficient TCO-tetrazine click reaction. The presence of two TCO groups allows for double labeling or bridging between two tetrazine-modified entities.

The synthesis of TCO compounds can be complex. rsc.org However, the availability of various TCO-PEG derivatives, including those with different PEG lengths and functionalities, underscores the ongoing efforts to make these valuable tools accessible for academic research. adcreviews.comaxispharm.com

Structure

3D Structure

Properties

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N2O6/c27-23(31-21-11-7-3-1-4-8-12-21)25-15-17-29-19-20-30-18-16-26-24(28)32-22-13-9-5-2-6-10-14-22/h1-3,5,21-22H,4,6-20H2,(H,25,27)(H,26,28)/b3-1+,5-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRFZRHXAAWFKP-MGBLWKCQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCNC(=O)OC2CCCC=CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CC/C=C/C1)OC(=O)NCCOCCOCCNC(=O)OC2CC/C=C/CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic and Kinetic Investigations of Bis Tco Peg2 Bioorthogonal Reactions

Detailed Analysis of Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition with Tetrazines

The reaction between a tetrazine and a TCO proceeds via an IEDDA cycloaddition, where the electron-deficient tetrazine acts as the diene and the electron-rich, strained TCO acts as the dienophile. iris-biotech.denih.gov This initial cycloaddition forms a bicyclic intermediate (a dihydropyridazine). broadpharm.comiris-biotech.denih.gov This intermediate is generally unstable and undergoes a subsequent retro-Diels-Alder reaction, extruding nitrogen gas (N₂) to yield a stable covalent adduct, typically a dihydropyridazine (B8628806) or pyridazine. broadpharm.comiris-biotech.denih.goviris-biotech.de The release of N₂ makes the reaction irreversible. broadpharm.com

The IEDDA reaction is the rate-determining step and is influenced by the electronic properties of both the tetrazine and the dienophile, as well as the strain in the dienophile. nih.gov Electron-withdrawing groups on the tetrazine decrease its LUMO energy, while electron-donating groups on the TCO increase its HOMO energy, both of which can reduce the energy gap between the interacting frontier molecular orbitals (HOMO of dienophile and LUMO of diene) and accelerate the reaction. nih.govharvard.edu The inherent strain of the trans-cyclooctene (B1233481) ring also significantly contributes to its high reactivity compared to less strained alkenes. nih.goviris-biotech.dersc.org

For bis-TCO-PEG2, the presence of two TCO groups allows for the potential conjugation of two tetrazine-functionalized molecules. The reaction mechanism for each TCO group with a tetrazine follows the general IEDDA pathway described above.

Kinetic Studies of TCO-Tetrazine Ligation in Aqueous Environments

The TCO-tetrazine ligation is known for its exceptionally fast kinetics, with second-order rate constants reported up to 10⁶ M⁻¹s⁻¹ or even 10⁷ M⁻¹s⁻¹ in some cases, making it one of the fastest bioorthogonal reactions available. broadpharm.comrsc.orgiris-biotech.detcichemicals.comnih.govinterchim.fr This rapid reactivity is crucial for applications in biological systems where reactant concentrations may be low. broadpharm.comiris-biotech.de

Kinetic studies are often performed in aqueous buffered media, such as PBS, at physiological temperatures (e.g., 37 °C) to mimic biological conditions. rsc.orgiris-biotech.deinterchim.fracs.org Stopped-flow spectrophotometry is a common technique used to monitor the reaction kinetics by observing the disappearance of the characteristic absorption band of the tetrazine, typically between 510 and 550 nm. broadpharm.comrsc.org

While specific kinetic data for this compound reacting with tetrazines were not directly found in the search results, studies on similar TCO-PEG conjugates provide relevant insights. For example, rate constants for the ligation of various tetrazines with TCO-PEG₄ in DPBS at 37 °C have been reported. acs.org These studies show that the nature of the tetrazine substituent significantly impacts the reaction rate. harvard.eduacs.orgacs.org

| Tetrazine Derivative | Dienophile | Solvent/Buffer | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Source |

| MePh | TCO-PEG₄ | DPBS | 37 | 990 | acs.org |

| Me2Pyr | TCO-PEG₄ | DPBS | 37 | 5120 | acs.org |

| MeEVE | TCO-PEG₄ | DPBS | 37 | 2750 | acs.org |

| MeDHP | TCO-PEG₄ | DPBS | 37 | 1820 | acs.org |

| DHP₂ | TCO-PEG₄ | DPBS | 37 | 6450 | acs.org |

| 3b (Triazolyl-Tz) | 4a-TCO | PBS | 37 | 10332 | acs.org |

| Py-Tz | 4a-TCO | PBS | 37 | Higher than 3b | acs.org |

| Ph-Tz | 4a-TCO | PBS | 37 | Lower than 3b | acs.org |

| Me-Tz | 4a-TCO | PBS | 37 | Lower than 3b | acs.org |

| 3b (Triazolyl-Tz) | d-TCO | PBS | 23 | 39406 | acs.org |

| Dipyridyl-tetrazine | d-TCO | Water | 25 | 366000 | acs.org |

Note: The specific structure of TCO-PEG₄ and the exact nature of the tetrazine substituents (e.g., MePh, Me2Pyr, etc.) are not fully detailed in the snippets, but the table illustrates the range of reaction rates observed with TCO-PEG derivatives.

The high reaction rates in aqueous environments without the need for catalysts are a key advantage of TCO-tetrazine ligation for biological applications. broadpharm.comiris-biotech.deiris-biotech.deinterchim.fr

Chemo-selectivity and Biocompatibility of this compound Reactions

A hallmark of the TCO-tetrazine ligation is its exceptional chemo-selectivity and biocompatibility. broadpharm.comiris-biotech.detcichemicals.comrsc.orginterchim.frescholarship.org This reaction proceeds efficiently in complex biological media, such as cell lysates or in vivo, without significant interference from native functional groups like amines, thiols, carboxylic acids, or alcohols that are abundant in biological systems. broadpharm.cominterchim.fr

The high specificity arises from the unique reactivity of the strained trans-cyclooctene and the electron-deficient nature of the tetrazine, which are largely absent in biological molecules. broadpharm.comrsc.orginterchim.fr This allows for precise and targeted labeling or conjugation of biomolecules that have been pre-functionalized with either a TCO or a tetrazine moiety. broadpharm.cominterchim.frescholarship.orgnih.gov

The biocompatibility is further enhanced by the catalyst-free nature of the reaction, avoiding the potential toxicity associated with metal catalysts often required for other click chemistry methods, such as copper in CuAAC. iris-biotech.deiris-biotech.deinterchim.frescholarship.org The reaction conditions are typically mild, occurring readily at room temperature or 37 °C and physiological pH (pH 6-9) in aqueous buffers. broadpharm.comiris-biotech.deinterchim.fr The only byproduct is inert nitrogen gas. broadpharm.com

For this compound, its design incorporating a PEG linker likely contributes to its biocompatibility by improving water solubility and potentially reducing non-specific interactions with biological components. interchim.frnih.govchempep.comrsc.orgaxispharm.com PEGylation is a common strategy to enhance the pharmacokinetic properties and reduce the immunogenicity of conjugated molecules. nih.govchempep.comnih.govresearchgate.net

While TCOs are generally stable in aqueous media, they can undergo trans-cis isomerization, particularly in the presence of thiols or light, leading to a less reactive cis-cyclooctene isomer. rsc.orgfishersci.atbroadpharm.com This is a consideration for the stability of TCO-functionalized molecules, although the rate of isomerization can depend on the specific TCO derivative and the biological environment. rsc.orgnih.gov

Applications of Bis Tco Peg2 in Advanced Bioconjugation Research

Site-Specific Functionalization of Biomolecules

Site-specific functionalization of biomolecules is crucial for creating well-defined conjugates with controlled stoichiometry and improved properties. While traditional methods often result in heterogeneous mixtures, bioorthogonal reactions like the TCO-tetrazine ligation enable precise modification at specific sites. acs.org Bis-TCO linkers can be employed to bridge two reactive sites on a single biomolecule or to attach a molecule to two specific points. The incorporation of TCO handles onto biomolecules can be achieved through various methods, including genetic engineering to introduce unnatural amino acids or enzymatic modification of specific residues. acs.org Subsequent reaction with a bis-TCO-PEG2 linker allows for targeted modification.

Antibody and Protein Conjugation Strategies

Bis-TCO-PEG linkers are valuable in strategies involving the conjugation of antibodies and proteins, leveraging the speed and specificity of the tetrazine-TCO reaction. axispharm.comrsc.org

Development of Antibody-Drug Conjugates (ADCs) with TCO Linkers

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that utilize the specificity of antibodies to deliver cytotoxic payloads to cancer cells. fujifilm.comrsc.org The development of homogeneous ADCs with defined drug-to-antibody ratios (DAR) is critical for their efficacy and safety. acs.org While the search results did not specifically mention this compound in the context of ADCs, bis-functionalized linkers are used in ADC development. For instance, bis-sulfone linkers have been used to bridge reduced interchain cysteine residues in antibodies, leading to more stable conjugates compared to those formed with traditional maleimide (B117702) chemistry. acs.org The TCO-tetrazine ligation offers an alternative bioorthogonal approach for ADC assembly. TCO-functionalized antibodies can be reacted with tetrazine-functionalized drug payloads. rsc.org Bis-TCO linkers could potentially be used to attach two drug molecules or a drug and another functional moiety (like an imaging agent) to an antibody.

Generation of Protein Homodimers and Heterodimers

Bis-functionalized linkers are instrumental in creating protein dimers, which can have altered biological activity or serve as building blocks for more complex protein assemblies. Bis-TCO-PEG linkers can facilitate the formation of protein homodimers (two identical protein molecules) or heterodimers (two different protein molecules) by reacting with tetrazine-modified proteins. Research has shown that telechelic (end-functionalized) polymers, including PEG polymers, functionalized with tetrazines can undergo ligation with TCO-functionalized proteins to generate protein dimers. rsc.org The use of this compound would allow the simultaneous reaction with two tetrazine-modified protein molecules, bridging them together via the PEG2 spacer.

Enzymatic and Chemical Modification of Proteins using this compound

Proteins can be modified using both enzymatic and chemical methods to introduce bioorthogonal handles like TCO. acs.orgsci-hub.se Once TCO groups are incorporated onto a protein, this compound could be used in subsequent conjugation steps. For example, if a protein is modified to contain two accessible tetrazine groups, a this compound linker could react with both sites, leading to intramolecular crosslinking or the attachment of a single molecule (functionalized with two tetrazines) across these two points. Conversely, if a protein is modified with a single tetrazine, a this compound linker could potentially bridge two such protein molecules if the steric environment allows, although this would be less controlled than using a bis-tetrazine linker with a mono-TCO protein. Enzymatic methods, such as using transglutaminase to modify specific glutamine residues, can introduce amine handles that can then be reacted with activated TCO esters. acs.orgsci-hub.se Chemical methods often target lysine (B10760008) residues or reduced cysteine residues. acs.orgnih.gov While this compound's structure suggests reactivity with tetrazines, its synthesis might involve activated esters or other functional groups on the TCO moieties that allow coupling to amines or thiols on proteins after appropriate protein modification.

Oligonucleotide and Peptide Labeling

Oligonucleotides and peptides can also be functionalized with bioorthogonal handles for various applications, including diagnostic probes and targeted delivery systems. nih.gov TCO-modified peptides have been used in conjugation reactions. rsc.org this compound could be used to bridge two tetrazine-labeled oligonucleotides or peptides, or to attach a single this compound molecule to two tetrazine sites on a larger peptide or oligonucleotide structure. The PEG spacer can improve the solubility and pharmacokinetic properties of the resulting conjugates.

Utilization of Bis Tco Peg2 in Polymer Science and Functional Materials Development

Bioorthogonal Polymerization Techniques Employing Bis-TCO Monomers

Bioorthogonal polymerization leverages chemical reactions that can proceed in complex biological environments without interfering with native biochemical processes. The IEDDA reaction between TCO and tetrazine is a prime example and one of the fastest bioorthogonal reactions known. researchgate.netrsc.org This ligation is increasingly used for in vivo applications due to its high speed and specificity. researchgate.netrsc.org

The polymerization strategy typically involves the step-growth polymerization of a bis-TCO monomer, such as Bis-TCO-PEG2, with a complementary bis-tetrazine monomer. The rapid and highly specific nature of the TCO-tetrazine cycloaddition drives the formation of long polymer chains. rsc.orgnih.gov This technique allows for the synthesis of polymers with well-defined structures and high end-group fidelity, as the reaction is highly selective and produces minimal side products. rsc.org Researchers have successfully synthesized various polypeptides and polypeptoids using TCO-functional amine initiators in ring-opening polymerizations, demonstrating the versatility of this approach in creating polymers with low dispersity. researchgate.net

Synthesis of High Molecular Weight Polymeric Materials

The synthesis of high molecular weight polymers is often challenging, as it requires highly efficient reactions and pure monomers to achieve long chain lengths. The IEDDA "click" reaction between bis-TCO and bis-tetrazine monomers is exceptionally well-suited for this purpose. Its high efficiency and quantitative conversion rates enable the formation of polymers with substantial molecular weights. rsc.org For example, interfacial copolymerization using hydrophilic bis-tetrazine monomers with PEG spacers and a bis-TCO monomer has been shown to produce high molecular weight polymers at the interface of immiscible solvents. rsc.org

Other polymerization methods, such as acyclic diene metathesis (ADMET) polymerization, have also been employed to create high molecular weight polyesters, with number-average molecular weight (Mn) values reaching up to 49,400 g/mol . nih.gov Similarly, comb block copolymers with molecular weights exceeding 1,000,000 g/mol have been synthesized using techniques like ring-opening metathesis polymerization and atom transfer radical polymerization. nih.gov The judicious selection of bioorthogonal clickable monomers, including bis-TCO derivatives, is a key factor in successfully synthesizing these high molecular weight materials. rsc.org

Table 1: Examples of High Molecular Weight Polymers Synthesized via Various Techniques

| Polymerization Technique | Monomers | Achieved Molecular Weight (Mn) | Reference |

|---|---|---|---|

| Interfacial Copolymerization via Tz ligation | Hydrophilic bis-Tz monomers, bis-TCO monomer | High Molecular Weight | rsc.org |

| Acyclic Diene Metathesis (ADMET) | Bis(undec-10-enoate) with isosorbide | 44,400–49,400 g/mol | nih.gov |

Fabrication of Multiblock Copolymers with Tunable Properties

Multiblock copolymers are polymers composed of two or more different, alternating homopolymer blocks. These materials are of great interest because their properties can be tuned by altering the nature and length of the constituent blocks. This compound is an ideal building block for creating such materials through IEDDA chemistry.

By reacting this compound with different bis-tetrazine monomers in a stepwise or sequential fashion, multiblock copolymers with precisely controlled segment arrangements can be fabricated. For instance, a multiblock copolymer composed of polylactic acid (PLA) and PEG segments is of interest for drug delivery applications, as the PLA blocks provide rigidity while the PEG portions confer "stealth" properties, allowing the carrier to evade the immune system. nih.gov The synthesis of multiblock copolymers consisting of PEG blocks linked by oligopeptides has been achieved through interfacial polycondensation, creating novel water-soluble polymer drug carrier systems. rsc.orgnih.gov This approach allows for the incorporation of functional units, such as peptides, into the copolymer structure, which can be used to tune the material's properties for specific applications like promoting cell adhesion. rsc.org

Engineering of Crosslinked Polymeric Networks and Hydrogels

The presence of two TCO groups allows this compound to function as a crosslinking agent. When reacted with monomers containing more than two tetrazine functionalities (e.g., multi-arm PEG-tetrazine), a three-dimensional crosslinked polymer network is formed. taylorandfrancis.com If this reaction is carried out in an aqueous solution, the resulting network, which can absorb and retain large amounts of water, is known as a hydrogel. mdpi.com

Hydrogels are three-dimensional, crosslinked polymeric networks that can swell significantly in water without dissolving. mdpi.com The properties of these hydrogels, such as their swelling ratio, mechanical stiffness, and degradation rate, can be precisely controlled by adjusting the concentration of the this compound crosslinker, the molecular weight of the PEG spacer, and the functionality of the tetrazine co-monomer. mdpi.comnih.gov For example, hydrogels can be formed by crosslinking gelatin with 4-arm-PEG derivatives, and their swelling capacity can be controlled by altering the solid content and crosslinking degree. mdpi.com These tunable PEG-based networks are valuable for a wide range of biomedical applications, including controlled drug release and tissue engineering. nih.govnih.gov

Table 2: Factors Influencing Hydrogel Properties

| Parameter | Effect on Hydrogel Properties |

|---|---|

| Crosslinker Concentration | Higher concentration generally leads to a stiffer gel with a lower swelling ratio. |

| PEG Spacer Length | Longer PEG chains can increase hydrophilicity and swelling capacity. |

| Monomer Functionality | Higher functionality of co-monomers (e.g., tri- or tetra-tetrazine) results in a more densely crosslinked network. |

Surface Functionalization of Biomaterials and Nanostructures

The ability to modify the surfaces of materials is crucial for improving their performance in biological applications. rsc.orgnih.gov Bioorthogonal click chemistry provides a powerful tool for achieving highly specific and stable surface functionalization. nih.gov this compound can be used to impart new functionalities to the surfaces of biomaterials and nanostructures.

The process typically involves a two-step approach. First, the material surface is decorated with tetrazine groups. Subsequently, the tetrazine-coated surface is exposed to a solution containing this compound (or other TCO-functionalized molecules). The IEDDA reaction "clicks" the TCO-containing molecule onto the surface, creating a stable covalent linkage. nih.govbiorxiv.org This method has been used to functionalize titanium surfaces and nanoparticles. nih.govmdpi.com The PEG linker in this compound is particularly advantageous as it can render surfaces more hydrophilic and protein-resistant, which is desirable for reducing non-specific protein adsorption and improving the biocompatibility of medical implants and drug delivery vehicles. nih.govmdpi.com This pre-targeting strategy, where a TCO-functionalized agent is first localized and then "clicked" with a tetrazine-bearing molecule, is also being explored for improving tumor-to-background ratios in medical imaging. mdpi.com

Development of Molecular Imaging Probes and Theranostic Agents with Bis Tco Peg2

Design and Synthesis of TCO-Based Imaging Reagents

The design of imaging reagents based on TCO, including bifunctional linkers like Bis-TCO-PEG2, is centered on the principles of bioorthogonal chemistry. The TCO moiety is highly reactive with tetrazine through an inverse electron demand Diels-Alder (IEDDA) reaction, a type of "click chemistry" that is fast and specific, even within complex biological environments. This reaction forms a stable covalent bond, making it ideal for labeling biomolecules in vitro and in vivo.

Key design considerations for TCO-based imaging agents include:

Reactivity and Stability: The TCO group must be reactive enough to ensure efficient ligation with its tetrazine partner at low concentrations but also stable enough to prevent isomerization to the less reactive cis-cyclooctene (CCO) form before the reaction can occur.

Pharmacokinetics: The PEG linker can be modified in length to influence the pharmacokinetic properties of the imaging agent, such as its circulation time and clearance from the body. nih.gov

Modularity: Bifunctional TCO linkers allow for a modular approach to probe design. Different targeting moieties, imaging labels (fluorophores, radioisotopes), or therapeutic agents can be attached to a central scaffold.

Fluorescent Imaging Applications

The high reactivity and specificity of the TCO-tetrazine ligation have been extensively utilized in the development of sophisticated fluorescent imaging probes. The bifunctional nature of this compound is particularly advantageous in creating probes that can interact with multiple targets or assemble into more complex imaging agents.

Construction of Fluorogenic Proximity Probes

Fluorogenic proximity probes are designed to emit a fluorescent signal only when two specific molecules are in close proximity. This "turn-on" mechanism is crucial for reducing background noise and increasing imaging contrast. One innovative application involves the use of a branched PEG linker with two tetrazine groups that can react with TCO-conjugated antibodies. biorxiv.orgnih.gov In this system, the tetrazines act as quenchers for a nearby fluorophore. biorxiv.orgnih.gov The fluorescence is only restored when both tetrazine arms react with their respective TCO targets, which are brought into proximity by a protein-protein interaction. biorxiv.orgnih.gov

This concept can be adapted using a this compound linker attached to a central scaffold. The two TCO groups can bind to two separate tetrazine-labeled molecules, bringing them together and triggering a detectable signal. This approach is valuable for studying molecular interactions within cells.

Mechanisms of Dual-Substrate Recognition in Imaging Systems

Dual-substrate recognition is a powerful strategy for enhancing the specificity of molecular imaging. By requiring the simultaneous binding of a probe to two different targets, the likelihood of off-target signal is significantly reduced. A probe built around a this compound core can be designed to achieve this.

The mechanism relies on the spatial arrangement of the two TCO groups. For a signal to be generated, both TCO moieties must react with their corresponding tetrazine-labeled partners, which are located on two different target molecules. This dual-binding event leads to a significant increase in the local concentration of the signaling components, resulting in a robust and specific signal.

A study on a dual activation mechanism involving a bifunctional catalyst provides a parallel understanding of how two functional groups on a single molecule can interact with two different substrates to facilitate a specific outcome. nih.gov In the context of imaging, the this compound linker acts as the scaffold that enables this dual recognition, ensuring that the imaging signal is generated only in the presence of both targets.

Radiochemical Applications for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT)

The TCO-tetrazine reaction is a cornerstone of pretargeting strategies in nuclear medicine, which aim to improve the target-to-background ratios of PET and SPECT imaging. nih.govresearchgate.net These techniques use radiolabeled molecules to visualize and quantify biological processes in vivo.

Pretargeting Strategies for Enhanced Imaging Specificity

Pretargeted imaging is a multi-step process designed to separate the targeting of a slow-clearing molecule (like an antibody) from the delivery of a fast-clearing radiolabel. researchgate.netnih.gov

The process typically involves:

Administration of a TCO-modified targeting molecule (e.g., an antibody) that binds to a specific biological target.

A waiting period to allow the unbound antibody to clear from the bloodstream.

Injection of a small, radiolabeled tetrazine that rapidly reacts with the TCO-tagged antibody at the target site.

This approach minimizes the radiation dose to non-target tissues and allows for the use of short-lived radioisotopes, which can improve image quality. nih.gov The bifunctionality of this compound can be leveraged to create more complex pretargeting systems, for example, by attaching two different targeting molecules to a single radiolabeled probe. The existence of heterotrifunctional linkers containing two TCO moieties and a maleimide (B117702) group for sulfhydryl conjugation demonstrates the feasibility of creating such multifunctional probes. conju-probe.com

While direct application of this compound in PET or SPECT pretargeting is not explicitly detailed in the provided results, the successful use of 68Ga-labeled and 111In-labeled tetrazines with TCO-functionalized antibodies provides strong evidence for the potential of this chemistry in nuclear imaging. mdpi.com

Development of Multimodal Imaging Platforms

Multimodal imaging combines two or more imaging techniques to provide a more complete picture of a biological system. sfu.ca For example, combining the high sensitivity of nuclear imaging with the high resolution of fluorescence imaging can be a powerful tool in both preclinical research and clinical applications, such as image-guided surgery. nih.govresearchgate.net

The TCO-tetrazine ligation is an ideal chemical tool for constructing such multimodal probes. researchgate.net A scaffold molecule can be functionalized with a chelator for a radiometal (for PET or SPECT), a fluorophore (for optical imaging), and a TCO or tetrazine group for targeting.

A probe based on a this compound linker could be designed to carry two different imaging agents or a combination of an imaging agent and a therapeutic agent. For instance, one TCO group could be used to attach a targeting antibody, while the other attaches a payload, such as a nanoparticle or a drug-delivery vehicle.

A study describing a platform containing a tetrazine, a fluorophore, and a chelator for SPECT imaging demonstrates the feasibility of creating such multifaceted probes. nih.govresearchgate.net This platform was successfully radiolabeled with Indium-111 and conjugated to a TCO-modified antibody, showcasing the potential for creating sophisticated multimodal imaging agents. nih.govresearchgate.net The principles demonstrated in this study could be readily adapted to a system utilizing a this compound linker for more complex probe designs.

Emerging Research Areas and Applications of Bis Tco Peg2 Scaffolds

Role as Linkers in Proteolysis-Targeting Chimeras (PROTACs)

Bis-TCO-PEG2, or related TCO-PEG linkers, are explored for their utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase. A PROTAC molecule typically consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker plays a crucial role in the formation of a productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.

PEG-based linkers, including those incorporating TCO groups, are used in PROTAC design due to their flexibility, hydrophilicity, and ability to span the required distance between the target protein and the E3 ligase. The incorporation of TCO moieties allows for the potential use of click chemistry, specifically the reaction with tetrazines, as a modular and efficient method for assembling PROTACs. This approach can facilitate the rapid generation of PROTAC libraries for screening and optimization. Research indicates that optimizing the linker length, shape, and attachment points is critical for successful PROTAC development. While specific detailed research findings solely focused on this compound as a PROTAC linker are not extensively detailed in the provided results, the broader context of TCO-PEG linkers in PROTAC synthesis underscores the potential application of this compound in this area.

Assembly of Complex Hybrid Materials for Biological Interrogations

The bioorthogonal reactivity of the TCO moiety in this compound makes it a valuable building block for the assembly of complex hybrid materials. The fast and selective reaction between TCO and tetrazines allows for the controlled functionalization and crosslinking of materials, even in complex biological environments.

Studies have demonstrated the use of bis-TCO monomers with PEG spacers in the creation of hybrid multiblock copolymers. For instance, interfacial copolymerization via TCO-tetrazine ligation has been employed using hydrophilic bis-tetrazine monomers with PEG spacers and a bis-TCO monomer. The results showed that the judicious selection of IEDDA-clickable monomers allows the synthesis of high molecular weight polymers at the immiscible solvent interface and enables incorporating functional peptides into the multiblock copolymer structure to tune the polymer properties. This highlights the potential of this compound scaffolds in constructing well-defined polymeric architectures for various biological applications, such as drug delivery, surface modification, and creating materials for cell interactions. The ability to perform these reactions under mild, biocompatible conditions is particularly advantageous for applications involving sensitive biomolecules or living systems.

Exploring Novel Bioconjugation Chemistries and Orthogonal Reactions

This compound is a key structure in exploring novel bioconjugation chemistries, primarily centered around the highly efficient and bioorthogonal TCO-tetrazine click reaction. This reaction proceeds rapidly and selectively under mild aqueous conditions without the need for catalysts like copper, which can be toxic to biological systems. The fast kinetics of the inverse electron-demand Diels-Alder cycloaddition between TCO and tetrazines, with second-order rate constants reported to be very high (e.g., 2000 M-1s-1 in 9:1 methanol/water), allows for efficient conjugation even at low concentrations of reactants.

The bifunctional nature of this compound, possessing two TCO groups, allows for the simultaneous or sequential conjugation to two different tetrazine-modified entities. This opens avenues for creating more complex bioconjugates, such as linking two biomolecules or attaching a biomolecule to a surface functionalized with tetrazines.

Furthermore, the TCO-tetrazine reaction is highly orthogonal to many other functional groups commonly found in biological systems and to other click chemistry reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) involving cyclooctynes (like DBCO or BCN) and azides. The orthogonality of the TCO-tetrazine click chemistry with other click reactions, such as those involving azides and cyclooctynes, allows for the design of multi-step bioconjugation strategies where different molecules can be attached selectively in a defined order. This is particularly valuable for creating multi-functional biomaterials or complex molecular probes. The PEG spacer in this compound enhances the solubility and reduces potential steric hindrance, further improving the efficiency and biocompatibility of these conjugation reactions.

Future Directions and Research Challenges in Bis Tco Peg2 Chemistry

Innovations in Synthetic Accessibility and Scalability for Research Materials

Future research in Bis-TCO-PEG2 chemistry includes improving its synthetic accessibility and scalability to meet the growing demand for research materials. While custom synthesis services for PEG-based linkers, including those with TCO groups, are available, the focus is on developing more efficient and scalable synthetic routes. issuu.comiris-biotech.de This involves expertise in de novo route development, upscaling towards larger-scale production, and optimizing synthesis for increased efficiency. issuu.comiris-biotech.de The goal is to make such complex linkers more readily available and cost-effective for widespread research applications.

Expanding the Scope of Orthogonal Chemistries for Advanced Constructs

Expanding the scope of orthogonal chemistries in conjunction with this compound is a key area for future development. This compound's reactivity with tetrazines in the IEDDA reaction is highly selective and fast, making it compatible with other functional groups present in biological systems. broadpharm.comconju-probe.com This orthogonality allows for the creation of complex, multi-functional constructs by combining the TCO-tetrazine ligation with other bioorthogonal reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) using DBCO or BCN. conju-probe.comacs.orgconfluore.com.cnd-nb.info Future research aims to explore novel combinations of click chemistries and multivalent linkers to create advanced molecules like bispecific or multi-specific conjugates for diverse applications. d-nb.info

Integration into Complex Biological Networks and Systems

Integrating this compound into complex biological networks and systems presents both opportunities and challenges. The bioorthogonal nature of the TCO-tetrazine reaction allows it to proceed efficiently within richly functionalized biological environments, including living organisms. conju-probe.com This makes this compound and similar TCO-PEG linkers valuable tools for applications such as fluorescent imaging, drug delivery, and target identification within biological systems. axispharm.comconju-probe.com Challenges include ensuring the stability and specificity of the conjugates within the complex biological milieu and minimizing any potential off-target reactions or interactions. Research is ongoing to develop probes and linkers that maintain their integrity and reactivity while navigating the complexities of in vivo systems. biorxiv.orgcore.ac.uk

Methodological Advancements for in vivo Studies and Applications

Advancements in methodologies for in vivo studies and applications utilizing this compound and related click chemistry are crucial for translating research findings into practical uses. The TCO-tetrazine ligation has shown effectiveness in in vivo studies, for instance, in tumor targeting strategies. rsc.orgresearchgate.net Future directions involve optimizing pretargeting strategies, where one component of the click system (like a TCO-modified antibody) is allowed to accumulate at a target site in vivo before the second reactive component (like a tetrazine-labeled imaging agent or therapeutic) is administered. researchgate.netresearchgate.net Methodological advancements are needed to improve the efficiency, specificity, and pharmacokinetics of such in vivo click reactions and to develop standardized experimental setups for better comparison of results across studies. researchgate.net

Rational Design Principles for Optimized Performance in Specific Research Contexts

Developing rational design principles is essential for optimizing the performance of this compound and related compounds in specific research contexts. This involves understanding the structure-property relationships between the linker design (including the length and composition of the PEG spacer and the nature of the reactive groups) and its behavior in different applications. researchgate.net For example, the length and branching of PEG linkers can influence solubility, biodistribution, and the ability of conjugated molecules to interact with their targets. issuu.comacs.org Future research will focus on using this understanding to design this compound derivatives and similar linkers with tailored properties for specific applications, such as optimizing reaction kinetics, improving targeting efficiency, or controlling the release of conjugated payloads. biorxiv.orgcore.ac.uk

Q & A

Q. What statistical approaches are optimal for analyzing dose-response data in this compound-mediated drug delivery systems?

- Methodological Answer: Apply nonlinear regression (e.g., Hill equation) to quantify EC₅₀ values. Use ANOVA with post-hoc tests to compare efficacy across formulations, ensuring power analysis justifies sample sizes .

Key Considerations for Rigorous Research

- Theoretical Frameworks: Align experimental designs with bioorthogonal reaction mechanisms or polymer thermodynamics to ensure methodological coherence .

- Data Validation: Replicate critical findings across independent labs and use open-access datasets (e.g., PubChem, ChEMBL) for cross-referencing .

- Ethical Reporting: Disclose hydrolysis rates and batch-to-batch variability to prevent reproducibility issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.